molecular formula C6H10N2S B3308100 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine CAS No. 936940-69-1

1-(4-Ethyl-1,3-thiazol-2-yl)methanamine

Cat. No.: B3308100
CAS No.: 936940-69-1
M. Wt: 142.22 g/mol
InChI Key: SQRZCRXLKZMSIU-UHFFFAOYSA-N
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Description

1-(4-Ethyl-1,3-thiazol-2-yl)methanamine is a heterocyclic organic compound featuring a thiazole ring substituted with an ethyl group at the 4-position and a methanamine group at the 2-position. Thiazoles are known for their diverse biological activities and are integral to various pharmaceutical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-ethylthiosemicarbazide with α-haloketones, followed by cyclization to form the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Ethyl-1,3-thiazol-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to engage in π-π interactions with biological macromolecules, while the methanamine group can form hydrogen bonds with active sites of enzymes or receptors. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 1-(2-Methyl-1,3-thiazol-4-yl)methanamine
  • 1-(4-Methyl-1,3-thiazol-2-yl)methanamine
  • 1-(2-Ethyl-1,3-thiazol-4-yl)methanamine

Comparison: 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, the ethyl group at the 4-position and the methanamine group at the 2-position confer distinct steric and electronic properties, making it a valuable compound for targeted applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

(4-ethyl-1,3-thiazol-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-2-5-4-9-6(3-7)8-5/h4H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRZCRXLKZMSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Ethyl-1,3-thiazol-2-yl)methanamine
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1-(4-Ethyl-1,3-thiazol-2-yl)methanamine
Reactant of Route 4
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Reactant of Route 5
1-(4-Ethyl-1,3-thiazol-2-yl)methanamine
Reactant of Route 6
1-(4-Ethyl-1,3-thiazol-2-yl)methanamine

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